Tetradecabromo-1,4-diphenoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of brominated benzene derivatives is well-documented. For instance, the synthesis of 1,2,4,5-tetrakis(alkyl- and arylamino)benzenes is achieved through palladium-catalyzed coupling of various tetrabromo- or tetrachlorobenzenes with aryl- or tert-alkylamines, resulting in excellent yields . This method could potentially be adapted for the synthesis of Tetradecabromo-1,4-diphenoxybenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzenes can be quite complex. The paper discussing the isomorphic relationship between tetrachlorobenzene and tetrabromobenzene indicates that these compounds can exhibit different phase transitions and form molecular alloys, suggesting that Tetradecabromo-1,4-diphenoxybenzene may also display complex structural characteristics .
Chemical Reactions Analysis
Brominated benzenes are reactive and can be used in various chemical reactions. For example, 1,2,4,5-Tetrabromobenzene has been used as a 1,4-Benzadiyne equivalent in the synthesis of anti- and syn-1,4,5,8-Tetrahydroanthracene 1,4:5,8-diepoxides, which involves Diels-Alder reactions and cycloaddition . This suggests that Tetradecabromo-1,4-diphenoxybenzene could also participate in similar complex reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes can be influenced by their halogenation and substitution patterns. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which could be relevant when considering the properties of Tetradecabromo-1,4-diphenoxybenzene . Additionally, the synthesis and characterization of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives demonstrate the impact of substituents on the molecular structure and redox properties of the compound .
Scientific Research Applications
Methods: Researchers use in vitro and in silico competitive binding assays to understand how TeDB-DiPhOBz and its analogues interact with thyroid hormone transport proteins .
Results: The studies suggest that TeDB-DiPhOBz can compete with thyroxine (T4) for binding sites on transport proteins, indicating a potential impact on thyroid function in both mammals and birds .
Methods: Liver microsomal assays based on herring gulls are used to assess the hydroxylation of debrominated photodegradates of TeDB-DiPhOBz .
Results: The research provides insights into the structure-related differences in binding affinities and the potential biological effects of these compounds .
Methods: Analytical techniques like ultra-high-pressure liquid chromatography-electrospray are employed to monitor the breakdown products of TeDB-DiPhOBz .
Results: Findings reveal the formation of various debrominated products and polybrominated polybenzofurans and dibenzofurans upon photolysis .
Methods: Assays involving rat liver microsomes are conducted to study the metabolism of these breakdown products .
Results: The studies contribute to understanding the metabolic pathways and potential health risks associated with exposure to TeDB-DiPhOBz and its metabolites .
Methods: Experiments are conducted to assess the photolytic stability and toxicological impact of TeDB-DiPhOBz on different species .
Results: The research underscores the need for investigations into the environmental behaviors of such compounds, especially their long-term effects .
Methods: Competitive protein binding assays and in silico analyses are utilized to explore the interaction of TeDB-DiPhOBz with thyroid hormone transport proteins .
Results: The findings indicate that TeDB-DiPhOBz and its analogues may act as ligands for thyroid hormone transport proteins, affecting thyroid function .
Fire Safety Engineering
Application Summary
Methods: The compound is incorporated into materials during manufacturing, and its effectiveness is tested through fire resistance tests, such as cone calorimetry .
Results: TeDB-DiPhOBz has been shown to significantly reduce the flammability of materials, making it a valuable additive in fire safety engineering .
Analytical Chemistry
Application Summary
Methods: Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for the detection and analysis of TeDB-DiPhOBz and its metabolites .
Results: The accurate identification and quantification of TeDB-DiPhOBz in environmental samples help in assessing its distribution and potential ecological risks .
Polymer Science
Application Summary
Methods: Polymers are treated with TeDB-DiPhOBz, and their thermal degradation behavior is analyzed using thermogravimetric analysis (TGA) .
Results: The addition of TeDB-DiPhOBz to polymers has been found to increase their thermal stability, making them more resistant to degradation at high temperatures .
Electronics
Application Summary
Methods: The compound is added to the plastic components of electronic devices, and its flame-retardant properties are evaluated under conditions that simulate overheating .
Results: Studies have shown that TeDB-DiPhOBz can effectively prevent the ignition of electronic components, contributing to safer electronic products .
Environmental Monitoring
Application Summary
Methods: Biological samples from wildlife are collected and analyzed for the presence of TeDB-DiPhOBz and its breakdown products .
Results: Monitoring programs have detected TeDB-DiPhOBz in various species, indicating its widespread environmental presence and the need for ongoing surveillance .
Toxicological Research
Application Summary
Methods: In vivo and in vitro studies are conducted to evaluate the toxicological profile of TeDB-DiPhOBz, including its potential as an endocrine disruptor .
Results: Research has highlighted concerns about the compound’s potential to interfere with hormonal systems, necessitating further study to understand its health implications .
Advanced Textiles
Application Summary
Methods: The compound is integrated into textile fibers during the spinning process, and its efficacy is tested through flame spread tests .
Results: The treated textiles exhibit reduced flammability and improved resistance to fire, contributing to safer textile products .
Waste Management
Application Summary
Methods: Environmental simulation chambers are used to study the breakdown of TeDB-DiPhOBz in landfill conditions .
Results: The findings indicate that certain degradation products may persist in the environment, necessitating proper waste disposal strategies .
Industrial Coatings
Application Summary
Methods: Coatings containing TeDB-DiPhOBz are applied to surfaces, and their performance is evaluated under high-temperature conditions .
Results: These coatings have been found to provide effective fire protection, enhancing safety in industrial environments .
Consumer Electronics
Application Summary
Methods: The compound is added to the plastic casings of electronic devices, and its flame-retardant properties are assessed through ignition tests .
Results: The addition of TeDB-DiPhOBz contributes to the overall fire safety of consumer electronics, reducing the risk of fire-related incidents .
Automotive Industry
Application Summary
Methods: Vehicle interior materials are treated with TeDB-DiPhOBz, and their flammability is tested using standard automotive fire safety tests .
Results: The treatment with TeDB-DiPhOBz has been shown to enhance the fire resistance of automotive interiors, increasing passenger safety .
Research and Development
Application Summary
Methods: Synthetic chemistry techniques are employed to develop new compounds, and their properties are characterized through various analytical methods .
Results: The ongoing R&D has led to the synthesis of novel compounds that offer better flame-retardant properties with reduced potential for bioaccumulation .
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18Br14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIUHIAWWDYGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Br14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047507 | |
Record name | Perbromo-1,4-diphenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecabromo-1,4-diphenoxybenzene | |
CAS RN |
58965-66-5 | |
Record name | 1,2,4,5-Tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58965-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecabromo-1,4-diphenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058965665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4,5-tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perbromo-1,4-diphenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-tetrabromo-3,6-bis(pentabromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECABROMO-1,4-DIPHENOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O8X25I9YV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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